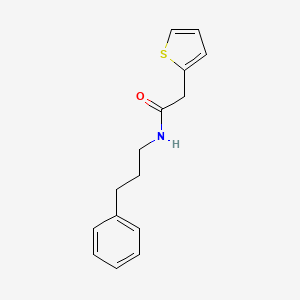
N-(3-phenylpropyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-2-(2-thienyl)acetamide, also known as Tianeptine, is a pharmaceutical compound used to treat depression and anxiety disorders. It was first developed in France in the 1960s and has since been used in many countries around the world. Tianeptine is a unique antidepressant because it has a different mechanism of action than traditional antidepressants.
Mécanisme D'action
N-(3-phenylpropyl)-2-(2-thienyl)acetamide works by modulating the glutamatergic system in the brain. It enhances the uptake of serotonin and increases the release of dopamine in the prefrontal cortex. N-(3-phenylpropyl)-2-(2-thienyl)acetamide also stimulates the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several biochemical and physiological effects. It has been shown to increase the expression of BDNF and enhance neuroplasticity in the brain. N-(3-phenylpropyl)-2-(2-thienyl)acetamide also increases the expression of glutamate receptors, which are important for learning and memory. Additionally, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. N-(3-phenylpropyl)-2-(2-thienyl)acetamide is also stable and has a long shelf life. However, N-(3-phenylpropyl)-2-(2-thienyl)acetamide is expensive and can be difficult to obtain in large quantities. Additionally, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has a short half-life and must be administered frequently to maintain therapeutic levels in the body.
Orientations Futures
There are several future directions for N-(3-phenylpropyl)-2-(2-thienyl)acetamide research. One area of interest is the potential use of N-(3-phenylpropyl)-2-(2-thienyl)acetamide in treating addiction. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of N-(3-phenylpropyl)-2-(2-thienyl)acetamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to enhance neuroplasticity and promote the growth of new neurons, which could be beneficial in these diseases. Finally, there is interest in developing new N-(3-phenylpropyl)-2-(2-thienyl)acetamide analogs that have improved pharmacokinetic properties and increased efficacy.
Méthodes De Synthèse
N-(3-phenylpropyl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorothiophene with ethylmagnesium bromide, followed by reaction with phenylacetaldehyde and acetic anhydride. This method yields N-(3-phenylpropyl)-2-(2-thienyl)acetamide in high purity and is commonly used in pharmaceutical production.
Applications De Recherche Scientifique
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been extensively studied for its antidepressant effects. It has been shown to improve mood, reduce anxiety, and increase cognitive function in animal models. In human studies, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to be effective in treating major depressive disorder and anxiety disorders. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has also been studied for its potential use in treating chronic pain and addiction.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-15(12-14-9-5-11-18-14)16-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBYNFPZYOHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-phenylpropyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


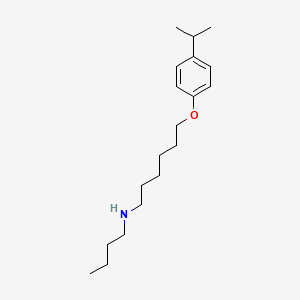
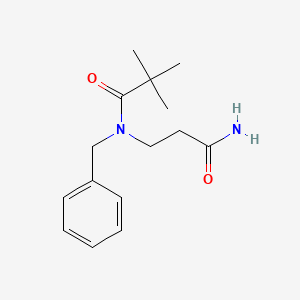
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
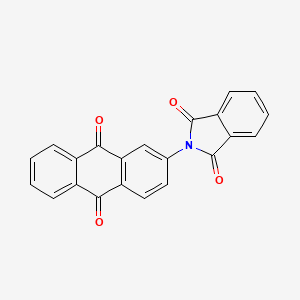
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)
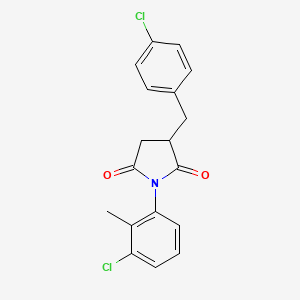
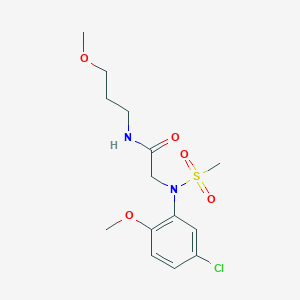
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
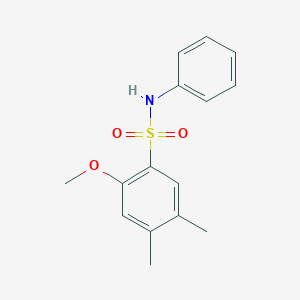
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)